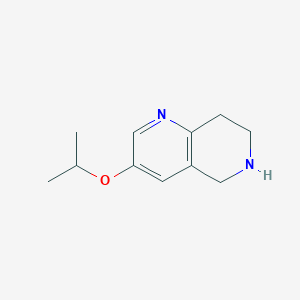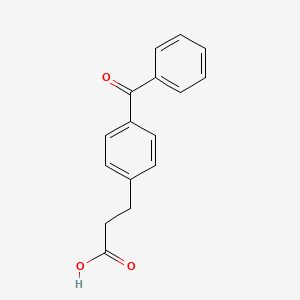
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide is a versatile chemical compound with a molecular weight of 198.31 g/mol. . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a 2-methylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as distillation and crystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized piperidine derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .
Applications De Recherche Scientifique
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide: Similar in structure but with a different position of the carboxamide group.
2-amino-4-(1-piperidine)pyridine derivatives: These compounds share the piperidine ring but have different substituents and functional groups.
Uniqueness
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
N-methyl-1-(2-methylpropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-13-7-5-4-6-10(13)11(14)12-3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Clé InChI |
FOSQSQVXVCBPTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCCCC1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)

![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)


![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)


![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)

![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)
